3-Heptylthiophene

描述

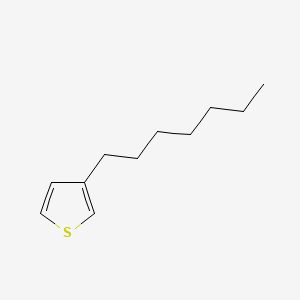

3-Heptylthiophene: is an organic compound belonging to the class of thiophenes, which are sulfur-containing heterocycles. The molecular formula of this compound is C11H18S . This compound is characterized by a heptyl group attached to the third position of the thiophene ring. Thiophenes are known for their aromaticity and stability, making them valuable in various chemical and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: 3-Heptylthiophene can be synthesized through several methods. One common approach involves the reaction of 3-bromothiophene with 1-bromoheptane in the presence of a base such as potassium carbonate . The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through distillation or chromatography.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable methods such as Grignard reactions or palladium-catalyzed cross-coupling reactions . These methods offer higher yields and can be optimized for large-scale production.

化学反应分析

Types of Reactions: 3-Heptylthiophene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like or .

Reduction: Reduction reactions can convert it to the corresponding thiol using reducing agents such as .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Various electrophiles like or in the presence of a catalyst.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Halogenated thiophenes.

科学研究应用

Organic Electronics

Photovoltaic Applications

3-Heptylthiophene is primarily utilized in organic photovoltaic devices. The polymer poly(3-hexylthiophene) (P3HT), which includes this compound as a structural component, is known for its excellent optoelectronic properties. Research indicates that P3HT can achieve high internal quantum efficiencies, making it suitable for solar cells. Its ability to convert light into charge carriers efficiently is crucial for enhancing the performance of organic solar cells, with reported power conversion efficiencies reaching around 6% .

Field-Effect Transistors

In addition to photovoltaic applications, this compound derivatives are also used in organic field-effect transistors (OFETs). These materials exhibit high charge mobility and stability, essential for the development of flexible electronic devices. Studies have shown that optimizing the molecular structure of these compounds can significantly improve their electrical performance in transistor applications .

Biocompatibility and Biomedical Applications

Nanoparticle Interactions with Cells

Research has demonstrated that nanoparticles made from poly(this compound) exhibit excellent biocompatibility with human cells. For instance, poly(3-hexylthiophene) nanoparticles have been shown to maintain cellular functions while interacting with live cells . This property opens avenues for using these nanoparticles in biomedical applications such as drug delivery systems and biosensors.

Light-Sensitive Actuators

Due to their photophysical properties, this compound-based materials are being explored as light-sensitive actuators. Their ability to respond to light makes them candidates for applications in tissue engineering and regenerative medicine, where controlled stimulation is required .

Environmental Sensing

Gas Sensors

The sensing capabilities of poly(this compound) have been investigated for detecting harmful gases like nitrogen dioxide (NO2). Conducting graft copolymers based on this compound have shown promising results in sensing applications due to their high sensitivity and selectivity . These materials can be integrated into environmental monitoring systems to ensure air quality and safety.

Summary Table of Applications

作用机制

The mechanism of action of 3-Heptylthiophene in its applications primarily involves its electronic properties . In organic electronics, the compound’s ability to conduct electricity and form stable conjugated systems is crucial. The thiophene ring facilitates charge transport and stability , making it an effective component in conductive polymers .

相似化合物的比较

3-Hexylthiophene: Similar structure with a hexyl group instead of a heptyl group. It is widely used in organic electronics.

3-Octylthiophene: Contains an octyl group and is also used in the synthesis of conductive polymers.

3-Dodecylthiophene: Features a longer dodecyl chain, providing different solubility and electronic properties.

Uniqueness: 3-Heptylthiophene’s uniqueness lies in its balance between solubility and electronic properties . The heptyl chain provides sufficient solubility in organic solvents while maintaining the desirable electronic characteristics of thiophenes. This balance makes it a versatile compound for various applications in organic electronics and materials science .

生物活性

3-Heptylthiophene is a member of the thiophene family, characterized by its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential applications in drug development.

Chemical Structure and Properties

This compound consists of a thiophene ring substituted with a heptyl group. The presence of the alkyl chain enhances its solubility and interaction with biological membranes, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. The compound exhibits significant inhibitory effects against various bacteria and fungi, making it a candidate for therapeutic applications.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The antimicrobial efficacy of this compound has been quantitatively assessed using MIC and MBC values. For instance, derivatives of this compound showed MIC values as low as 2.5 µg/mL against Escherichia coli and Staphylococcus aureus, indicating potent antibacterial activity .

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| This compound | 2.5 | 5 |

| Derivative A | 1.0 | 2.0 |

| Derivative B | 0.5 | 1.0 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. These studies typically involve human cell lines such as WI38 (lung fibroblast cells). Results indicate that while the compound exhibits antimicrobial properties, it also maintains a favorable biocompatibility profile with normal human cells, suggesting potential for therapeutic use without significant cytotoxic effects .

The mechanism by which this compound exerts its biological effects involves disruption of microbial cell membranes. The hydrophobic nature of the heptyl group facilitates insertion into lipid bilayers, leading to increased permeability and eventual cell lysis in target microorganisms .

Case Studies

- Antimicrobial Efficacy Against Multidrug-Resistant Strains : A study demonstrated that derivatives of this compound were effective against multidrug-resistant strains of Staphylococcus aureus, showing a reduction in bacterial load within 10 minutes of exposure .

- Application in Drug Design : Research has indicated that the structural characteristics of this compound allow it to form stable complexes with various biological targets, enhancing its relevance in drug design.

属性

IUPAC Name |

3-heptylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18S/c1-2-3-4-5-6-7-11-8-9-12-10-11/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUMHORDQCAXQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110851-63-3 | |

| Record name | Thiophene, 3-heptyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110851-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80340734 | |

| Record name | 3-Heptylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65016-61-7 | |

| Record name | 3-Heptylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065016617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Heptylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HEPTYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27B6L18UYC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key properties of 3-Heptylthiophene?

A1: this compound is a monomer known for its role in synthesizing poly(this compound) (P3HpT), a soluble conducting polymer. Studies have highlighted its use in organic electronics due to its favorable electrical conductivity, solubility in common organic solvents, and processability [, , ].

Q2: What innovative fabrication techniques have been explored to improve the performance of P3HpT in organic electronic devices?

A3: Beyond conventional spin-coating, researchers are investigating scalable deposition techniques like interfacial spreading, solution shearing, and spray coating to enhance the performance of P3HpT in devices. Notably, interfacial spreading has demonstrated superior charge transport properties, attributed to a favorable edge-on molecular orientation in the resulting films [].

Q3: Can you elaborate on the application of P3HpT in stretchable electronic devices?

A4: P3HpT's inherent flexibility and conductivity make it suitable for stretchable electronics. Research shows promising results using P3HpT as the active layer in organic solar cells fabricated on flexible substrates. Furthermore, incorporating P3HpT into stretchable barrier films, such as those based on graphene/polyurethane composites, enhances the device's lifespan by protecting the sensitive organic layers from environmental degradation [, ].

Q4: What are the limitations of using P3HpT in certain applications?

A5: Despite its advantages, P3HpT faces limitations, particularly when high charge carrier mobility is critical. Studies reveal that while P3HpT offers excellent stretchability, its electronic performance, especially charge transport, may not match that of its shorter alkyl chain counterparts, potentially hindering its use in high-performance transistors [, ].

Q5: How does the morphology of P3HpT thin films influence their mechanical and electronic properties?

A6: The morphology of P3HpT films, influenced by processing techniques, significantly impacts both mechanical and electronic properties. For instance, solution shearing leads to denser, more robust films with higher modulus and toughness compared to spin-coated films. These morphological variations directly influence charge transport and mechanical flexibility, dictating the suitability of P3HpT for specific applications [].

Q6: Are there any studies focusing on the long-term performance and stability of P3HpT under mechanical stress?

A7: Yes, research has explored the fatigue behavior of P3HpT under cyclic loading. These studies provide insights into the microstructural changes occurring within the polymer upon repeated stretching, ultimately impacting its long-term performance and stability in applications demanding mechanical flexibility [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。